molecular formula C18H18FNO3S B2702808 2-(4-Fluorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1706328-36-0

2-(4-Fluorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No. B2702808
CAS RN: 1706328-36-0
M. Wt: 347.4
InChI Key: KKBPDBUGVXVKJZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, also known as FPPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. FPPE is a derivative of ketamine, a widely used anesthetic drug, and has been shown to have similar effects on the central nervous system.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

A study by Almansa et al. (2008) highlighted the use of compounds related to "2-(4-Fluorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" in the versatile synthesis of pyrazolopyridines and other pyrido fused systems. This research demonstrated a novel three-component coupling method for creating diverse bicyclic systems, showcasing the compound's utility in preparing combinatorial libraries and scaffold decoration in one step (Almansa et al., 2008).

Crystallography and Molecular Structure

Abdel‐Aziz et al. (2012) conducted a study focusing on the crystallographic analysis of "1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone," a compound closely related to the one . Their research provided insights into the molecular and crystal structure, including hydrogen bonding patterns and the planarity of the molecule, which is essential for understanding the compound's reactivity and properties (Abdel‐Aziz et al., 2012).

Medicinal Chemistry and Drug Design

Research by Duan et al. (2019) introduced a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, derived from pyrrolidine-based structures similar to the target compound. This study underscores the potential of these compounds in medicinal chemistry, specifically in the development of therapeutics targeting immune and inflammatory diseases (Duan et al., 2019).

Advanced Material Science

Yang et al. (2013) explored the development of fluorescent pH sensors using heteroatom-containing luminogens, which share structural motifs with the target compound. Their work illustrates the compound's relevance in creating materials with aggregation-induced emission (AIE) properties, suitable for environmental sensing and imaging applications (Yang et al., 2013).

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-15-8-6-14(7-9-15)12-18(21)20-11-10-17(13-20)24(22,23)16-4-2-1-3-5-16/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPDBUGVXVKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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